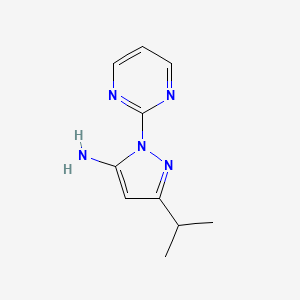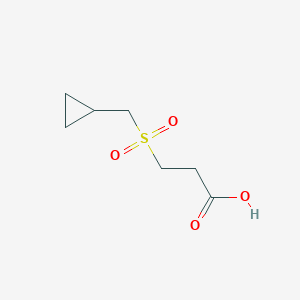
sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate
概要
説明
Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a prop-2-en-1-yl group and a carboxylate group. It is commonly used in various chemical and biological applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate typically involves the alkylation of imidazole derivatives. One common method is the reaction of imidazole with prop-2-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions: Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.
Substitution: Halides or electrophiles; reactions are conducted in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and biological applications .
科学的研究の応用
Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
- Sodium 1-(prop-2-yn-1-yl)-1H-imidazole-2-carboxylate
- Sodium 1-(prop-2-en-1-yl)-1H-imidazole-4-carboxylate
- Sodium 1-(prop-2-en-1-yl)-1H-imidazole-5-carboxylate
Comparison: Sodium 1-(prop-2-en-1-yl)-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it suitable for specific applications .
特性
IUPAC Name |
sodium;1-prop-2-enylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.Na/c1-2-4-9-5-3-8-6(9)7(10)11;/h2-3,5H,1,4H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJLEYCDAOYKES-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)



![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)



![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)
